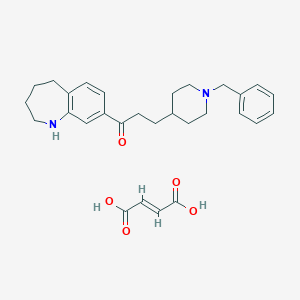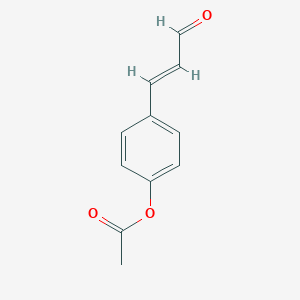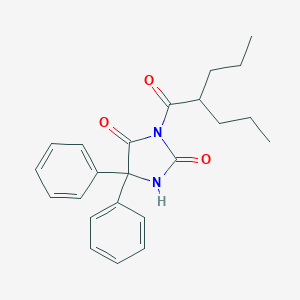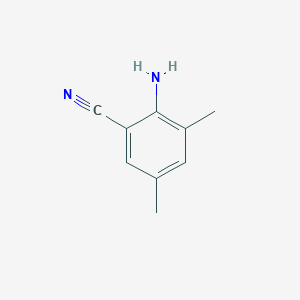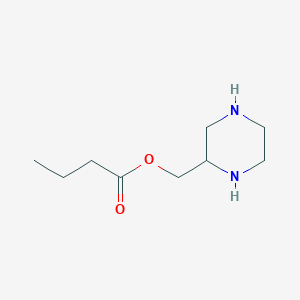
4-Methylisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylisoquinolin-5-amine is a chemical compound with the CAS Number: 194032-18-3 . It has a molecular weight of 158.2 and a molecular formula of C10H10N2 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Methylisoquinolin-5-amine consists of a benzene ring fused with a pyridine moiety . This structure is typical of isoquinoline compounds.Physical And Chemical Properties Analysis
4-Methylisoquinolin-5-amine is a solid substance . The boiling point and other physical properties are not specified in the available resources .Applications De Recherche Scientifique
Pharmaceutical Research
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, 4-Methylisoquinolin-5-amine, as an isoquinoline derivative, could potentially be used in pharmaceutical research for the development of new drugs .
Anti-Cancer Drug Development
Isoquinoline alkaloids are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer drugs . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the development of new anti-cancer drugs .
Anti-Malarial Drug Development
Isoquinoline alkaloids are also used as components of anti-malarial drugs . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the development of new anti-malarial drugs .
Synthesis of Chiral Isoquinoline Derivatives
Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives is likely to attract increasing attention of organic, bio, and medicinal chemists . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the synthesis of chiral isoquinoline derivatives .
Synthesis of Isoquinolinium Salts
Research in the synthesis of isoquinolinium salts is also likely to attract increasing attention . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the synthesis of isoquinolinium salts .
Dyes Industry
As mentioned above, chiral isoquinoline derivatives have applications in the dyes industry . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the dyes industry for the synthesis of new dyes .
Safety and Hazards
Mécanisme D'action
Target of Action
A similar compound, 5-aminoisoquinoline, has been found to interact with a putative uncharacterized protein in trypanosoma brucei brucei , a parasite responsible for African sleeping sickness. This suggests that 4-Methylisoquinolin-5-amine may also interact with proteins that are yet to be characterized.
Biochemical Pathways
Isoquinoline derivatives have been studied for their potential in cancer treatment , suggesting that they may affect pathways related to cell proliferation and apoptosis. More research is needed to confirm the specific pathways affected by 4-Methylisoquinolin-5-amine.
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its molecular weight is 158.2 , which could influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of isoquinoline derivatives has been shown to be influenced by the presence of metal catalysts and the use of water as a solvent . .
Propriétés
IUPAC Name |
4-methylisoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRKDKBOIYXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621105 |
Source


|
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisoquinolin-5-amine | |
CAS RN |
194032-18-3 |
Source


|
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
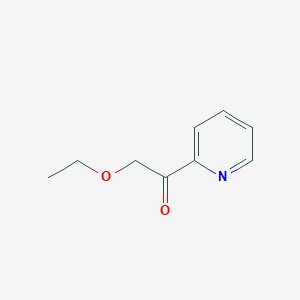
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
